3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . It is also known by its IUPAC name, 3-methoxy-6-methylpicolinic acid hydrochloride . This compound is typically found in a powdered form and is used in various chemical and industrial applications.
Scientific Research Applications
3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride has several applications in scientific research, including:
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst to introduce the methoxy group . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-6-methylpyridine-2-carboxylic acid.
Reduction: Formation of 3-methoxy-6-methylpyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Mechanism of Action
The mechanism of action of 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine-2-carboxylic acid: Similar structure but lacks the methoxy group.
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the methoxy group and has a different substitution pattern.
3-Methoxy-2-pyridinecarboxylic acid: Similar structure but lacks the methyl group.
Uniqueness
3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methoxy-6-methylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(12-2)7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUMJRPLDDBCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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